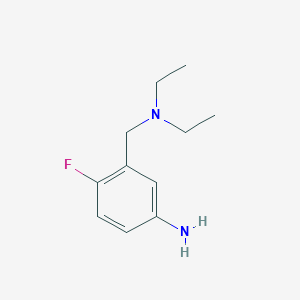

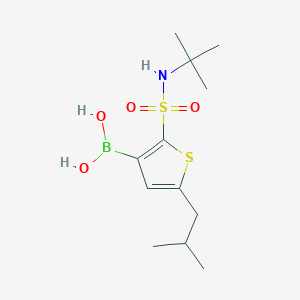

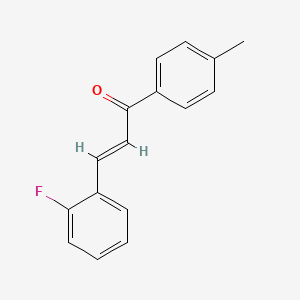

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid

Vue d'ensemble

Description

“(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid” is a type of organoboron compound. Organoboron compounds have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization .

Synthesis Analysis

Boronic acids are often used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique

Scientific Research Applications of (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic Acid

Synthesis in Organic Chemistry

- The compound has been utilized in the synthesis of sulfur analogues of dehydrotryptophan, involving Suzuki cross-coupling reactions. This process is significant for creating compounds with specific stereochemical properties, useful in the study and development of new organic molecules (Silva et al., 2002).

Exploration of Hydrogen-Bonded Adducts and Anionic Boranuidacarboxylic Acids

- Research has shown the interaction of bulky boronic acids with different N-heterocyclic carbenes, leading to the formation of hydrogen-bonded adducts and anionic boranuidacarboxylic acids. These studies help in understanding the stabilization and electronic properties of B═O double bonds, contributing to the field of inorganic chemistry (Guo et al., 2019).

Recognition of Anomers in Carbohydrate Chemistry

- Terphenylboronic acids, which are structurally related, have been used to distinguish between α and β-anomers of certain carbohydrates. This application is particularly important in the study of carbohydrate chemistry, where stereochemical differentiation is crucial (Yamashita et al., 1996).

Catalysis in Organic Reactions

- The compound plays a role in rhodium-catalyzed enantioselective reactions, such as the addition of arylboronic acids to N-Boc arylimines. This has implications for the preparation of specific organic compounds, demonstrating its importance in catalysis and synthetic organic chemistry (Storgaard & Ellman, 2009).

Synthesis of α-Amino Boronic Acid Derivatives

- It has been used in the asymmetric borylation of N-tert-butanesulfinyl imines, facilitating the production of α-amino boronic acid derivatives. This method is beneficial for creating compounds with potential pharmaceutical applications (Buesking et al., 2014).

Development of N-hydroxy or Alkoxy-α-aminocarboxylic Acids

- The compound has been employed in the synthesis of N-hydroxy or alkoxy-α-aminocarboxylic acids and N-(tert-butyl sulfinyl)-α-amino carboxylic acids, which are useful in various chemical syntheses (Naskar et al., 2003).

Mécanisme D'action

The mechanism of action for boronic acids in chemical reactions often involves the formation of cyclic boronic esters from boronic acids and other derivatives . This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety and Hazards

Orientations Futures

Benchtop stable MIDA boronates have been found compatible with various common synthetic reagents, opening the doors for the synthesis of various small building blocks, natural products, and bioactive compounds . This suggests potential future directions in the development of new synthetic methodologies using boronic acids.

Propriétés

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-(2-methylpropyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO4S2/c1-8(2)6-9-7-10(13(15)16)11(19-9)20(17,18)14-12(3,4)5/h7-8,14-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRLWHRDDJBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)CC(C)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)